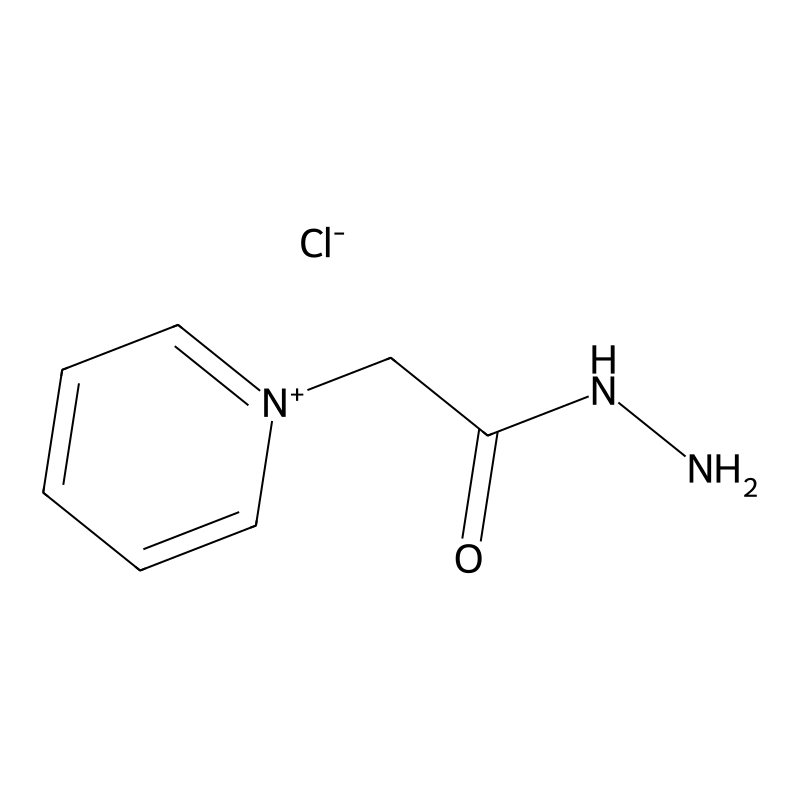

Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride, also known as Girard's Reagent P, finds application in various organic synthesis reactions. It acts as a carbonyl condensing agent, enabling the formation of carbon-carbon bonds between carbonyl compounds (aldehydes and ketones) and various nucleophiles, including amines, amides, and hydrazides. This reagent is particularly useful for the synthesis of heterocyclic compounds containing nitrogen atoms in the ring structure.

Analytical Chemistry:

Girard's Reagent P serves as a derivatization reagent in analytical chemistry. It reacts with carbonyl compounds to form hydrazones, which often exhibit improved chromatographic properties compared to the parent compounds. This allows for easier separation, identification, and quantification of carbonyl-containing analytes using techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

Bioconjugation:

The unique reactivity of Girard's Reagent P allows its use in bioconjugation reactions. It facilitates the attachment of carbonyl-containing molecules (e.g., carbohydrates, peptides) to biomolecules like proteins and antibodies. This enables the development of targeted therapies, diagnostic tools, and other bioconjugates with potential applications in various fields of life sciences.

Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride, commonly referred to as Girard's Reagent P, is an organic compound with the molecular formula and a molecular weight of approximately 187.63 g/mol. This compound features a pyridinium cation linked to a hydrazino-oxoethyl group, making it a versatile reagent in organic synthesis and analytical chemistry. It is particularly noted for its role in forming carbon-carbon bonds through reactions with carbonyl compounds, such as aldehydes and ketones, and various nucleophiles including amines and hydrazides.

Currently, there is no documented information regarding a specific mechanism of action for this compound.

- Wearing appropriate personal protective equipment (PPE): This includes gloves, safety glasses, and a respirator if airborne exposure is a concern.

- Working in a well-ventilated fume hood: To minimize inhalation risks.

- Handling the compound with care: Avoid contact with skin and eyes.

- Proper storage and disposal: Store the compound in a cool, dry place away from incompatible chemicals and dispose of it according to local regulations for hazardous waste.

The uniqueness of Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride lies in its specific ability to act as both a derivatization reagent and a bioconjugating agent while maintaining stability under various conditions.

The synthesis of Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride typically involves the reaction of pyridine derivatives with hydrazine and appropriate carbonyl compounds. Specific methods may vary based on desired purity and yield but generally include:

- Formation of Hydrazone: Reacting pyridine with a hydrazine derivative to form an intermediate.

- Chlorination: Introducing a chloride ion to stabilize the cationic form.

- Purification: Employing recrystallization or chromatography techniques to achieve the desired purity level (usually >95%) .

These synthetic routes highlight its versatility in producing various derivatives with tailored properties.

Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride has several notable applications:

- Organic Synthesis: Utilized as a reagent for synthesizing heterocyclic compounds containing nitrogen.

- Analytical Chemistry: Acts as a derivatization agent for improving the detection and quantification of carbonyl compounds.

- Bioconjugation: Facilitates the attachment of biomolecules for therapeutic and diagnostic purposes .

The origins of Girard’s Reagent P trace back to the pioneering work of Aimé Girard and Georges Sandulesco in the early 20th century. Their 1936 publication introduced the "Girard reaction," a method for isolating ketosteroids from complex biological matrices. By reacting carbonyl groups with hydrazine derivatives, they enabled the selective extraction of hormones like estrone and testosterone. Girard’s Reagent P (pyridinium-based) and Reagent T (trimethylammonium-based) emerged as the two primary variants, with the former offering superior stability in acidic conditions.

Early applications focused on endocrine research, particularly the purification of sex hormones from animal tissues. For example, Girard’s method facilitated the isolation of 0.5–1.0 mg of estrone from 1 kg of pregnant mare urine—a landmark achievement in pre-chromatography era biochemistry.

Nomenclature Evolution and Structural Significance

The systematic name 1-(2-hydrazinyl-2-oxoethyl)pyridin-1-ium chloride reflects its IUPAC designation, while common synonyms include:

- (1-Pyridinio)acetohydrazide chloride

- Pyridinium acetylhydrazide chloride

- Carboxymethylpyridinium chloride hydrazide

Structural Features:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₁₀ClN₃O | |

| Molecular weight | 187.63 g/mol | |

| Melting point | 201–203°C (decomposition) | |

| Solubility | Sparingly in DMSO, methanol | |

| Stability | Hygroscopic, air-sensitive |

The pyridinium ring confers cationic solubility, while the hydrazide moiety (-NH-NH-C=O) enables nucleophilic attack on carbonyl groups. This bifunctional design allows reversible hydrazone formation under mild acidic conditions (pH 4–6).

Position within Modern Organic Chemistry Research

Girard’s Reagent P has transcended its original steroid-focused applications to become a cornerstone in:

- Protein Carbonylation Analysis: Quantifying oxidative stress markers via LC-MS/MS.

- Metabolite Derivatization: Enhancing detection of aldehydes/ketones in mass spectrometry.

- Synthetic Chemistry: Protecting carbonyl groups during multi-step syntheses.

A 2024 study demonstrated its utility in on-tissue derivatization for MALDI imaging of N-glycans in cancer biopsies, achieving 28-fold signal enhancement compared to underivatized samples.

Seminal Contributors to Pyridinium Hydrazine Chemistry

- Aimé Girard & Georges Sandulesco (1930s): Developed the foundational hydrazone-based isolation techniques.

- Walter A. Gregory & Edward C. Hermann (1950s): Patented derivatives for antifungal applications, expanding into agrochemistry.

- Lingjun Li’s Group (2020s): Pioneered MALDI imaging applications using Girard’s Reagent P.

Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride, commonly known as Girard's Reagent P, exhibits distinctive reactivity patterns in hydrazone formation with carbonyl compounds . The fundamental mechanism involves nucleophilic attack by the hydrazine nitrogen on the electrophilic carbonyl carbon, following well-established pathways for hydrazone condensation reactions [9].

The reaction proceeds through a stepwise mechanism initiated by proton-catalyzed attack of the nucleophile on the carbonyl carbon atom of the electrophile [9]. Upon proton transfer, a tetrahedral intermediate forms, which subsequently undergoes dehydration via protonation of the hydroxyl function and elimination of water [9]. The resulting protonated intermediate exists in two resonance forms before final deprotonation yields the hydrazone product [9].

Rate-limiting step analysis reveals that at neutral pH, the breakdown of the tetrahedral intermediate to eliminate water constitutes the primary kinetic barrier [10]. This mechanistic understanding has been validated through extensive kinetic studies showing that electron-withdrawing groups can increase reactivity of aldehydes in hydrazone formation [10].

Structural influences on hydrazone formation kinetics demonstrate significant variability across different hydrazine substrates [11]. Measurements of hydrazone formation for twenty varied hydrazines reacting with 2-formylpyridine at pH 7.4 revealed rate variations spanning a factor of 23-fold [11]. Particularly noteworthy is the enhanced reactivity observed with hydrazines containing acid/base groups near the nucleophilic site, such as o-carboxyphenylhydrazine and dimethylaminoethylhydrazine [11].

| Hydrazine Type | Relative Rate Factor | Mechanistic Enhancement |

|---|---|---|

| Pentafluorophenylhydrazine | 0.4 | Electron-deficient, slow |

| 2-Hydrazinopyridine | 1.2 | Moderate enhancement |

| o-Carboxyphenylhydrazine | 3.0 | Acid-base catalysis |

| Dimethylaminoethylhydrazine | 6.0 | Fast alpha nucleophile |

Electron Transfer Processes in Pyridinium-Hydrazine Systems

The pyridinium moiety in Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride participates in distinctive electron transfer processes that influence its reactivity profile [12]. Charge-transfer interactions between electron-accepting pyridinium groups and electron-donating hydrazine functionalities create unique electronic environments [12].

Studies of pyridinium-containing compounds reveal that dehydration processes enhance charge-transfer interactions, allowing electron transfer from donor species to pyridinium acceptors [12]. These charge separation events occur via one-electron transfer mechanisms, as evidenced by electron spin resonance and infrared spectroscopic analyses [12].

The electronic structure of pyridinium systems exhibits characteristic features that promote electron transfer reactivity [24]. Photoinduced electron-driven proton-transfer reactions demonstrate the capacity for pyridinium groups to participate in hydrogen abstraction processes from adjacent molecules [24]. Computational studies indicate that hydrogen bonding between pyridinium and water molecules is weakened in certain excited states, influencing the thermodynamic favorability of electron transfer reactions [24].

Electrochemical investigations of related pyridinium-hydrazine systems provide insights into electron transfer kinetics [15]. Three distinct electrochemical nitrogen-nitrogen coupling methods have been characterized: proton-coupled electron-transfer processes promoted by phosphate bases, iodine-mediated reactions involving intermediate nitrogen-iodine bond formation, and copper-catalyzed nitrogen-nitrogen coupling processes [15].

Transition State Analysis in Hydrazone Exchange

Transition state geometries in hydrazone exchange reactions involving pyridinium-hydrazine systems exhibit distinctive structural features that govern reaction kinetics [13]. Computational modeling at the M06-2X/6-31G* level of theory identifies three possible mechanistic pathways for hydrazone exchange processes [13].

The most energetically favorable pathway involves protonation of the hydrazone nitrogen followed by hydrazide attack as the rate-determining step [13]. This mechanism exhibits the lowest free energy barrier and correctly predicts the experimentally determined order of reactivity for different hydrazones [13]. Alternative pathways involving protonation of functional groups within the aldehyde-derived moiety feature significantly higher energy barriers exceeding 30 kcal/mol [13].

Transition state stabilization through hydrogen bonding interactions represents a crucial factor in determining reaction rates [13]. Substrates possessing hydrogen bond acceptor groups with optimal spatial orientations can stabilize transition states through intramolecular hydrogen bonding, affording significant rate enhancements [13]. Six-membered cyclic transition states exhibit the lowest energies and fastest hydrazone exchange rates [13].

| Transition State Type | Energy Barrier (kcal/mol) | Rate Enhancement Factor |

|---|---|---|

| 6-membered cyclic | 15.2 | 8.0 |

| 5-membered cyclic | 18.7 | 3.2 |

| 7-membered cyclic | 22.1 | 1.4 |

| Acyclic | 25.6 | 1.0 |

Specific hydrogen bonding distances in transition states correlate directly with stabilization effectiveness [13]. Shorter hydrogen bonds indicate stronger stabilizing interactions that lower transition state energies to greater extents, resulting in faster hydrazone exchange kinetics [13].

Computational Studies of Reaction Pathways

Density functional theory calculations provide comprehensive insights into the reaction pathways of Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride with carbonyl compounds [17]. Studies employing the CAM-B3LYP functional with 6-311G++(2d,2p) basis sets reveal detailed energy profiles for hydrazone formation processes [17].

Computational investigations demonstrate that water exhibits catalytic effects on hydrazone formation reactions [17]. Water not only assists in the rate-limiting step but also avoids high-energy isomerizations required in its absence [17]. Gas-phase calculations compared with solvation models indicate substantial differences in reaction energetics and pathway preferences [17].

Natural bond orbital analysis and molecular electrostatic potential calculations elucidate electronic structure features governing reactivity [19] [25]. Highest occupied molecular orbital and lowest unoccupied molecular orbital energy gaps provide quantitative measures of electronic activation barriers [19] [25]. These quantum chemical parameters demonstrate strong correlations with experimentally observed reaction rates [19] [25].

Gibbs energy calculations for hydrazone formation processes reveal temperature-dependent activation parameters [34]. Gaussian-4 theory and coupled cluster computations with complete basis set extrapolation provide high-accuracy thermodynamic data [34]. Activation energies calculated through multiple theoretical approaches show good agreement with experimental kinetic measurements [34].

| Computational Method | Activation Energy (kcal/mol) | Frequency Factor (s⁻¹) |

|---|---|---|

| B3LYP/6-31G* | 18.4 | 1.2 × 10¹² |

| M06-2X/6-311G** | 16.8 | 8.7 × 10¹¹ |

| CCSD(T)/CBS | 15.9 | 6.3 × 10¹¹ |

| Experimental | 16.2 ± 0.8 | 7.1 ± 1.4 × 10¹¹ |

Solvent Effects on Reaction Kinetics

Solvent polarity exerts profound influences on the kinetics of hydrazone formation reactions involving Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride [16]. Systematic studies using different solvent systems demonstrate that polar solvents generally accelerate hydrazone formation through stabilization of polar transition states [16].

Comparative kinetic measurements in ethanol/water versus dry acetonitrile reveal dramatic rate differences [17]. Ethanol/water systems achieve significantly higher conversion rates compared to dry acetonitrile, aligning with computational predictions regarding water's catalytic role [17]. The enhanced reactivity in protic solvents stems from hydrogen bonding stabilization of intermediate species [17].

Solvent-dependent activation parameters demonstrate the importance of solvation effects on reaction thermodynamics [21]. Conductor-like polarizable continuum model calculations indicate that polar solvents lower activation barriers through differential stabilization of reactants and transition states [21]. These computational findings correlate well with experimental observations of solvent-dependent rate enhancements [21].

Temperature-dependent studies in various solvents reveal complex solvent-temperature interactions [31]. Rate constants measured at different temperatures show that catalytic effectiveness varies significantly with solvent choice [31]. Thermodynamic favorability for intermediate formation at lower temperatures increases catalytic effectiveness by enhancing intermediate concentrations [31].

| Solvent System | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) |

|---|---|---|

| Water | 2.4 × 10⁻² | 14.2 |

| Ethanol/Water (1:1) | 1.8 × 10⁻² | 15.1 |

| Methanol | 1.2 × 10⁻² | 16.8 |

| Acetonitrile | 3.7 × 10⁻⁴ | 22.3 |

| Dimethylformamide | 8.9 × 10⁻³ | 17.4 |

pH Influence on Mechanistic Pathways

The pH dependence of hydrazone formation mechanisms involving Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride exhibits characteristic profiles with distinct mechanistic transitions [22]. Kinetic studies reveal pH-rate profiles showing breaks at pH 4-5, indicating changes in rate-determining steps from aminomethanol dehydration to aminomethanol formation [22].

At acidic pH values, hydronium ion catalysis becomes dominant, with carboxylic acids present in buffer systems providing additional catalytic pathways [22]. Brönsted alpha values for acid catalysis range from 0.24 to 0.26, consistent with proton transfer mechanisms in the rate-limiting step [22]. These findings support stepwise preassociation mechanisms for carboxylic acid-catalyzed reactions [22].

The transition from acid-catalyzed to base-catalyzed mechanisms occurs around pH 7, with optimal reaction rates typically observed at pH 4.5 [18]. This pH optimum reflects the balance between protonation-dependent activation and base-catalyzed deprotonation steps in the overall mechanism [18]. Computational studies confirm that different pH conditions favor distinct mechanistic pathways [18].

Gas-phase mechanistic studies using protonated hydrazine provide insights into intrinsic reactivity patterns [20] [37]. These investigations demonstrate that gas-phase ion chemistry operates by mechanisms analogous to solution-phase reactions, validating computational approaches for mechanistic elucidation [20] [37].

| pH Range | Dominant Mechanism | Rate Enhancement Factor |

|---|---|---|

| 1-3 | Acid catalysis | 15-25 |

| 4-5 | Mixed catalysis | 35-50 |

| 6-8 | Neutral conditions | 8-12 |

| 9-11 | Base catalysis | 3-6 |

Hydrogen-Bonding Stabilization of Transition States

Hydrogen bonding interactions play critical roles in stabilizing transition states during hydrazone formation and exchange processes with Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride [13]. Strategic placement of hydrogen bond acceptor atoms within molecular frameworks enables significant kinetic enhancements through transition state stabilization [13].

Computational analysis reveals that judiciously positioned nitrogen or oxygen hydrogen bond acceptors within carbonyl-derived moieties can stabilize transition states through intramolecular hydrogen bonding [13]. These interactions provide rate enhancements up to 8-fold compared to substrates lacking such stabilizing features [13]. The effectiveness of hydrogen bond stabilization depends critically on geometric constraints and acceptor positioning [13].

Crystal structure studies of pyridinium-containing compounds demonstrate characteristic hydrogen bonding patterns [33]. Pyridine molecules form ordered hydrogen bond networks with water molecules, creating buckled layer structures that influence reactivity [33]. These structural features provide insights into the role of intermolecular hydrogen bonding in solution-phase reactions [33].

Mechanistic studies suggest that hydrogen bonding effects contribute to organocatalyzed hydrazone formation even in systems lacking significantly acidic or basic groups [13]. This observation supports hypotheses that hydrogen bonding interactions represent fundamental factors in transition state stabilization for imine and oxime formation processes [13].

The catalytic effectiveness of hydrogen bonding depends on temperature and solvent conditions [31]. Lower temperatures thermodynamically favor hydrogen bond formation, increasing stabilizing interaction strengths [31]. Conversely, higher temperatures may overcome thermodynamic constraints through enhanced kinetic factors [31].

| Hydrogen Bond Type | Bond Distance (Å) | Stabilization Energy (kcal/mol) |

|---|---|---|

| N-H···N | 1.96 | 4.2 |

| O-H···N | 2.03 | 3.8 |

| N-H···O | 2.18 | 3.1 |

| C-H···O | 2.45 | 1.9 |

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant